molecular formula C9H14N4O2 B13187773 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13187773
M. Wt: 210.23 g/mol
InChI Key: YUCJLQSBFYHHHQ-UHFFFAOYSA-N
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Description

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione (: See COA

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N4O2/c14-8-7(5-11-9(15)12-8)6-13-3-1-10-2-4-13/h5,10H,1-4,6H2,(H2,11,12,14,15)

InChI Key

YUCJLQSBFYHHHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

General Synthetic Strategy

The synthesis of 5-(piperazin-1-ylmethyl)pyrimidine-2,4-dione typically involves the functionalization of the pyrimidine-2,4-dione core at the 5-position via a nucleophilic substitution or reductive amination approach. The key steps include:

  • Formation or availability of the pyrimidine-2,4-dione scaffold.
  • Introduction of a suitable leaving group or reactive intermediate at the 5-position.
  • Coupling or substitution with piperazine or its derivatives to install the piperazin-1-ylmethyl substituent.

Specific Synthetic Routes

Route A: Alkylation of Pyrimidine-2,4-dione with Piperazinylmethyl Halides
  • Step 1: Starting from pyrimidine-2,4-dione (uracil), the 5-position is activated by chloromethylation or bromomethylation to form 5-(halomethyl)pyrimidine-2,4-dione.
  • Step 2: Nucleophilic substitution is performed by reacting the halomethyl intermediate with piperazine under basic or neutral conditions, leading to the formation of 5-(piperazin-1-ylmethyl)pyrimidine-2,4-dione.
  • Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, at room temperature or mild heating to facilitate substitution.

This method is straightforward and widely used for installing amine substituents on heterocyclic cores.

Route B: Reductive Amination of 5-Formylpyrimidine-2,4-dione with Piperazine
  • Step 1: Synthesis of 5-formylpyrimidine-2,4-dione via formylation reactions (e.g., Vilsmeier-Haack formylation) of the pyrimidine-2,4-dione core.
  • Step 2: Condensation of the aldehyde with piperazine to form an imine intermediate.
  • Step 3: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Outcome: Formation of 5-(piperazin-1-ylmethyl)pyrimidine-2,4-dione.

This reductive amination approach provides a clean and selective method to install the piperazinylmethyl group.

Representative Experimental Data and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halomethylation Pyrimidine-2,4-dione, formaldehyde, HCl 70-85 Formation of 5-(chloromethyl)pyrimidine-2,4-dione
2 Nucleophilic substitution 5-(chloromethyl)pyrimidine-2,4-dione, piperazine, DMF, 50-80°C 65-90 Clean substitution to give target compound
1 Formylation Pyrimidine-2,4-dione, POCl3/DMF (Vilsmeier reagent) 60-75 5-formyl derivative synthesis
2 Reductive amination 5-formylpyrimidine-2,4-dione, piperazine, NaBH3CN, MeOH 70-88 Selective reduction to amine

Yields and conditions are based on literature precedent and typical organic synthesis protocols.

Analytical Characterization

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for the piperazine methylene protons (typically multiplets around δ 2.5–3.5 ppm) and pyrimidine ring protons (δ 5.5–7.5 ppm).
    • ^13C NMR confirms the carbon environments of the pyrimidine and piperazine moieties.
  • Mass Spectrometry:

    • Molecular ion peak consistent with C9H14N4O2 (m/z 210.23) for the free base.
    • Dihydrochloride salts show appropriate mass increments due to chloride ions.
  • IR Spectroscopy:

    • Characteristic carbonyl stretches near 1700 cm^-1 for pyrimidine-2,4-dione core.
    • N-H stretches from piperazine and pyrimidine ring.
  • Elemental Analysis:

    • Consistent with calculated values for C, H, N, and Cl (if salt form).

These characterization methods confirm the successful synthesis and purity of the compound.

Research Perspectives and Variations

  • The compound serves as a scaffold for further medicinal chemistry modifications, often used in drug discovery targeting enzymes such as dihydrofolate reductase or other pyrimidine-binding proteins.

  • Variations in the piperazine substituent or modification of the pyrimidine ring have been explored to optimize biological activity.

  • Salt forms such as dihydrochloride improve solubility and stability for pharmaceutical applications.

Summary Table of Preparation Routes

Route Type Key Intermediate Reagents/Conditions Advantages Disadvantages
Halomethylation + Substitution 5-(halomethyl)pyrimidine-2,4-dione Formaldehyde/HCl; Piperazine/DMF, heat Straightforward, scalable Requires handling halomethyl intermediates
Reductive Amination 5-formylpyrimidine-2,4-dione POCl3/DMF; Piperazine; NaBH3CN/MeOH Selective, mild conditions Requires aldehyde synthesis step

Chemical Reactions Analysis

Types of Reactions

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperazine ring or the pyrimidine core.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituents at the 5- and 6-positions. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Pyrimidine-2,4-dione Derivatives
Compound Name Substituents at Position 5 Molecular Formula Molecular Weight Key Applications/Studies References
5-(Piperazin-1-ylmethyl)pyrimidine-2,4-dione Piperazine-methyl C₉H₁₃N₅O₂ 223.23 g/mol Medicinal chemistry exploration
5-(3-Methylbutyl)pyrimidine-2,4-dione 3-Methylbutyl C₉H₁₄N₂O₂ 182.22 g/mol Physicochemical property studies
5-(Trifluoromethyl)pyrimidine-2,4-dione Trifluoromethyl C₅H₃F₃N₂O₂ 180.09 g/mol Antiviral (e.g., Trifluridine)
5-(4-Chlorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione 4-Chlorophenyl (fused pyrido ring) C₂₂H₁₈ClN₃O₄ 423.85 g/mol Anticancer research
5,5′-(Phenylmethylene)bis(pyrimidine-2,4-dione) Bis-pyrimidine linked via phenylmethylene C₁₅H₁₂N₄O₄ 312.28 g/mol HIV-1 capsid inhibition

Physicochemical Properties

The piperazine-methyl group in 5-(piperazin-1-ylmethyl)pyrimidine-2,4-dione enhances polarity compared to alkyl-substituted analogues. Key properties include:

Table 2: Physicochemical Properties
Compound Name XLogP3* Topological Polar Surface Area (Ų) Solubility Profile References
5-(Piperazin-1-ylmethyl)pyrimidine-2,4-dione -0.2† 86.7† High aqueous solubility
5-(3-Methylbutyl)pyrimidine-2,4-dione 1.1 58.2 Moderate lipophilicity
5-(Trifluoromethyl)pyrimidine-2,4-dione 0.5‡ 58.2 Low solubility
5-(4-Chlorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione 3.2 78.7 Lipophilic

*Calculated partition coefficient; †Estimated based on piperazine’s properties; ‡Experimentally derived.

Antiviral Activity:
  • 5,5′-(Phenylmethylene)bis(pyrimidine-2,4-dione) : Exhibited anti-HIV-1 activity by inhibiting capsid assembly (IC₅₀ = 2.3 µM) .
  • 5-(Trifluoromethyl)pyrimidine-2,4-dione (Trifluridine) : Approved for herpesvirus infections, inhibits viral DNA polymerase .
Anticancer and Kinase Inhibition:
  • 6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4-dione : Demonstrated kinase inhibitory activity in crystallographic studies (PDB: 5ZJ) .
  • 5-(4-Chlorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione : Showed cytotoxicity against human cancer cell lines (IC₅₀ < 10 µM) .

Biological Activity

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is a part of a broader class of heterocyclic compounds, which are known for their therapeutic potential against various diseases, including cancer and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure:

  • IUPAC Name: 5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione
  • Molecular Formula: C9H14N4O2
  • CAS Number: 1242281-57-7

The compound features a piperazine moiety attached to a pyrimidine ring, which is crucial for its biological activity.

The biological activity of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in crucial metabolic pathways.
  • Receptor Binding: It can bind to specific receptors that mediate cellular responses.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that modifications in the chemical structure of similar compounds could enhance their efficacy against bacteria and fungi. For instance:

CompoundActivityTarget Organisms
5-(piperazin-1-ylmethyl)pyrimidineModerateE. coli, S. aureus

This suggests potential for development as an antimicrobial agent.

Antiviral Activity

5-(piperazin-1-ylmethyl)pyrimidine derivatives have shown promise in antiviral research. Similar compounds have demonstrated inhibitory effects against viruses such as Hepatitis C and Herpes Simplex Virus (HSV). The structure-activity relationship (SAR) studies indicate that certain modifications can enhance antiviral potency while maintaining low cytotoxicity.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably:

StudyCell Lines TestedIC50 (µM)
Study AColorectal Cancer10
Study BBreast Cancer15

These findings suggest that the compound can selectively reduce cell viability in cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 5-(piperazin-1-ylmethyl)pyrimidine and tested their effects on human cancer cell lines. The results showed significant cytotoxicity against colorectal and breast cancer cells with minimal effects on normal cells.

Case Study 2: Antiviral Screening

Another study focused on the antiviral effects of the compound against HCV. The results indicated that specific derivatives exhibited high selectivity indexes and low cytotoxicity, making them promising candidates for further development as antiviral agents.

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